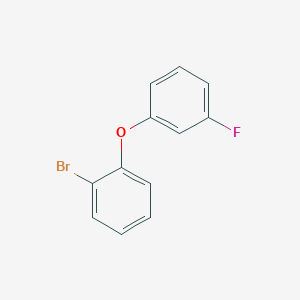

1-Bromo-2-(3-fluorophenoxy)benzene

Overview

Description

“1-Bromo-2-(3-fluorophenoxy)benzene” is an organic compound. It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C12H8BrFO . The InChI code for this compound is 1S/C12H8BrFO/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h1-8H .

Scientific Research Applications

Synthesis of Biologically Active Compounds

This compound has been implicated in the synthesis of biologically active, naturally occurring dibromo compounds. An example includes the total synthesis of a natural product starting from a bromo-dimethoxyphenyl derivative, demonstrating its utility in creating complex molecules with potential biological activities (Akbaba et al., 2010).

Radiosynthesis Applications

It has also been used in the radiosynthesis of fluoromethyl-benzenes, showing the versatility of bromo-fluorophenoxy compounds in producing bifunctional labeling agents for potential use in imaging studies (Namolingam et al., 2001).

Advanced Material Synthesis

Further, 1-Bromo-2-(3-fluorophenoxy)benzene derivatives have been explored in the synthesis of advanced materials, such as in the creation of no-carrier-added fluorophenol, a compound useful for constructing more complex molecules. This showcases the compound's role in developing radiopharmaceuticals and other advanced materials (Helfer et al., 2013).

Organic Synthesis Methodology

Moreover, the compound serves as a precursor in organic synthesis methodologies, facilitating regioselective fluorination processes. Such applications highlight its importance in synthesizing halogenated aromatic compounds with high precision and yield, contributing to organic chemistry's synthetic toolkit (Zhao et al., 2016).

Safety and Hazards

Mechanism of Action

Target of Action

Bromo and fluoro compounds are often used in organic synthesis, particularly in suzuki-miyaura coupling reactions .

Mode of Action

They can participate in various types of reactions including nucleophilic substitution and coupling reactions .

Biochemical Pathways

It’s worth noting that bromo and fluoro compounds are often used in the synthesis of complex organic molecules, potentially affecting a wide range of biochemical pathways depending on the final product .

Result of Action

As a bromo and fluoro compound, it is likely to be involved in the synthesis of other complex organic molecules, which could have a wide range of effects depending on the specific molecules synthesized .

Properties

IUPAC Name |

1-bromo-2-(3-fluorophenoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrFO/c13-11-6-1-2-7-12(11)15-10-5-3-4-9(14)8-10/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBAFHPHJGSMPSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC(=CC=C2)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]piperidin-2-one](/img/structure/B2566334.png)

![5-Phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2566335.png)

![5-(5-Chlorothiophen-2-yl)-3-[(3,5-dichloropyrazin-2-yl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B2566339.png)

![(1H-benzo[d]imidazol-5-yl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2566340.png)

![N-(benzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2566344.png)

![4-(1-cyclopropylethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2566349.png)